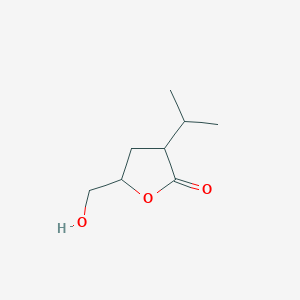

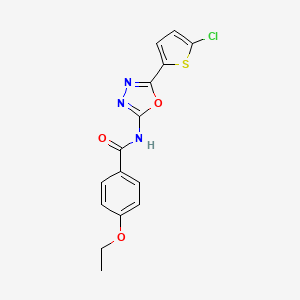

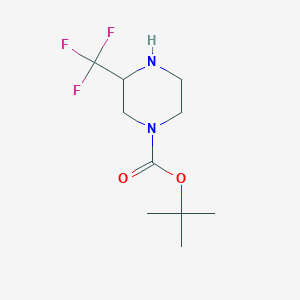

![molecular formula C16H14IN3O3S2 B2752218 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide CAS No. 881042-21-3](/img/structure/B2752218.png)

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. DIBA has been shown to have a high affinity for the target protein, which makes it a promising tool for studying the biochemical and physiological effects of this protein.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- Photodynamic Therapy (PDT) for Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with benzothiazole groups demonstrated these compounds have excellent properties as photosensitizers for PDT, showcasing high singlet oxygen quantum yields and good fluorescence properties. This indicates their potential for treating cancer through PDT, leveraging the type II photosensitization mechanism (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

- Protection Against Steel Corrosion : Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions found that these compounds exhibit high inhibition efficiencies. This suggests their utility in industrial applications where steel corrosion poses significant challenges, highlighting the role of physical and chemical adsorption in their effectiveness (Hu et al., 2016).

Chemical Synthesis

- Synthesis of Heterocycles : Benzothiazole derivatives have been utilized as building blocks in the synthesis of various heterocycles, demonstrating versatility in chemical synthesis. This includes the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, indicating their importance in developing new chemical entities with potential applications in medicinal chemistry and beyond (Darweesh et al., 2016).

Antimicrobial Activity

- Antimicrobial Properties : Novel fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against a range of bacterial and fungal strains. This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, with the fluorine atom playing a crucial role in enhancing activity (Desai, Rajpara, & Joshi, 2013).

Antiparasitic Applications

- Activity Against Protozoan Parasites : Research on iodotyramides, structurally related to benzothiazoles, revealed significant activity against protozoan parasites like Leishmania panamensis and Trypanosoma cruzi, indicating their potential as antiparasitic agents. This adds to the diversity of applications for benzothiazole derivatives in addressing various infectious diseases (Restrepo et al., 2018).

Safety and Hazards

The safety data sheet for N,N-Dimethylsulfamoyl chloride indicates that it is a combustible liquid, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, is fatal if inhaled, and may cause cancer . It is recommended to use personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection when handling this compound .

Eigenschaften

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLNPUXENPTKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2752138.png)

![3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B2752140.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)